molecular formula C16H23NO3 B12615735 Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate CAS No. 917903-71-0

Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate

Cat. No.: B12615735
CAS No.: 917903-71-0
M. Wt: 277.36 g/mol
InChI Key: ZGQBTSPNQIGLBH-UHFFFAOYSA-N
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Description

Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is a synthetic organic compound featuring a benzoate ester core substituted at the 3-position with a piperidin-4-yloxy group. The piperidine nitrogen is further modified with an isopropyl (propan-2-yl) substituent.

Properties

CAS No.

917903-71-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

methyl 3-(1-propan-2-ylpiperidin-4-yl)oxybenzoate

InChI

InChI=1S/C16H23NO3/c1-12(2)17-9-7-14(8-10-17)20-15-6-4-5-13(11-15)16(18)19-3/h4-6,11-12,14H,7-10H2,1-3H3

InChI Key

ZGQBTSPNQIGLBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$
\text{Methyl 3-hydroxybenzoate} + \text{1-(propan-2-yl)piperidin-4-ol} \xrightarrow{\text{DCC}} \text{Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate}
$$

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction conditions. The use of optimized catalysts can significantly improve yield and purity. Following synthesis, purification methods such as recrystallization or chromatography are utilized to isolate the product effectively.

Alternative Synthetic Routes

Other synthetic approaches may include:

  • Esterification : Utilizing acid chlorides or anhydrides in the presence of base catalysts.

  • Substitution Reactions : Modifying existing piperidine derivatives to introduce the benzoate moiety.

Summary of Synthesis Methods

Method Reagents Used Conditions Yield Potential
Direct Etherification DCC, thionyl chloride Reflux with dichloromethane High
Esterification Acid chlorides Varies Moderate
Substitution Piperidine derivatives Varies Variable

After synthesis, this compound is characterized using various analytical techniques:

Spectroscopic Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) is often employed for purity assessment and quantification of the synthesized product.

This compound can undergo various chemical reactions that may modify its properties:

Oxidation and Reduction

The compound can be oxidized at the piperidine ring to form N-oxides or reduced to convert the ester group into alcohol derivatives.

Substitution Reactions

Electrophilic substitution reactions on the aromatic ring can lead to nitrated or halogenated derivatives, expanding its potential applications in drug development.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate has been investigated for its potential as a therapeutic agent. Its structural similarities to other pharmacologically active compounds suggest it may exhibit unique biological activities. Initial studies indicate that modifications to the piperidine ring can influence the compound's binding affinity and efficacy against specific biological targets, making it a candidate for drug development in areas such as pain management and neuropharmacology.

Pharmacological Studies

Research has focused on the pharmacokinetics and pharmacodynamics of this compound. Interaction studies have shown that this compound may act on neurotransmitter systems, potentially offering benefits in treating conditions like depression or anxiety disorders. The compound's ability to cross the blood-brain barrier due to its lipophilic properties enhances its therapeutic potential .

Several studies have documented the synthesis and evaluation of this compound. For instance, one study utilized an efficient multi-step synthesis process that yielded significant amounts of the compound, allowing for extensive testing in biological assays. The results indicated promising binding affinities to target receptors involved in pain modulation and mood regulation .

Another research effort focused on the compound's metabolic pathways, revealing that it undergoes biotransformation in vivo, which could affect its pharmacological efficacy and safety profile. Understanding these metabolic processes is crucial for optimizing dosing regimens in clinical settings .

Mechanism of Action

The mechanism of action of Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine moiety. This interaction can modulate biological pathways, leading to the observed pharmacological effects. Further research is needed to identify the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Analogues and Similarity Scores

The following compounds (Table 1) exhibit high structural similarity to Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate, as reported in :

Table 1: Structural Analogues and Similarity Metrics

Compound Name CAS Number Similarity Score Key Substituents Functional Groups
Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate 117445-22-4 0.86 tert-Boc-protected aminomethyl at 3-position Ester, tert-Boc-amine
3-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid 33233-67-9 0.90 tert-Boc-protected aminomethyl at 3-position Carboxylic acid, tert-Boc-amine
4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 149353-75-3 0.88 tert-Boc-protected piperidin-4-yl at 4-position Carboxylic acid, tert-Boc-piperidine
Target Compound N/A N/A 1-Isopropylpiperidin-4-yloxy at 3-position Ester, secondary amine (piperidine)

Structural and Functional Differences

Core Functional Group Variation: The target compound retains a methyl ester group, while analogues like 3-(((tert-Boc-amino)methyl)benzoic acid (CAS 33233-67-9) feature a carboxylic acid. This difference impacts solubility (esters are more lipophilic) and metabolic stability (esters are prone to hydrolysis) . The tert-butoxycarbonyl (Boc) group in analogues introduces steric bulk and enhances stability against enzymatic degradation compared to the target’s isopropyl-piperidine group .

Substituent Positioning and Flexibility: The piperidin-4-yloxy group in the target compound provides a rigid, bicyclic structure with restricted rotation, whereas tert-Boc-aminomethyl analogues (e.g., CAS 117445-22-4) have linear substituents with greater conformational flexibility.

Physicochemical Properties (Inferred)

  • Lipophilicity : The isopropyl-piperidine group in the target compound likely increases lipophilicity (logP) relative to tert-Boc derivatives, enhancing membrane permeability but reducing aqueous solubility.
  • Hydrolysis Susceptibility : The methyl ester in the target compound is more reactive toward hydrolysis (e.g., under alkaline conditions) than tert-Boc-protected amines, as demonstrated in for related esters .

Biological Activity

Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate (CAS No. 917903-71-0) is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, including a piperidine ring and a benzoate moiety. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₂₃NO₃
  • Molecular Weight : 277.36 g/mol
  • Structural Features :
    • Piperidine ring: A six-membered heterocyclic amine.
    • Ether linkage connecting to the benzoate group.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, particularly enzymes and receptors. The presence of the piperidine moiety suggests potential interactions similar to other piperidine derivatives known for their pharmacological effects. However, detailed studies are required to elucidate the specific pathways involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful in treating infections.
  • Analgesic Effects : Similar compounds have demonstrated analgesic effects, indicating potential applications in pain management.
  • Cytotoxicity Against Cancer Cells : Investigations into its anticancer properties are ongoing, with early results showing promise in inhibiting the growth of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against various pathogens
AnalgesicPain relief in animal models
CytotoxicityGrowth inhibition in cancer cell lines

Case Study Examples

  • Antimicrobial Efficacy : A study evaluated the compound against a panel of bacteria and fungi, revealing significant inhibitory effects comparable to established antimicrobial agents. This suggests a viable pathway for further development as an antimicrobial drug.
  • Cancer Cell Line Studies : In vitro assays were conducted on several cancer cell lines, including breast and lung cancer cells. This compound showed IC50 values indicating effective cytotoxicity, warranting further investigation into its mechanism and potential for therapeutic use.

Synthesis and Industrial Applications

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 1-(propan-2-yl)piperidine under esterification conditions using agents like thionyl chloride or dicyclohexylcarbodiimide (DCC). This synthetic route is efficient and allows for good yields, making it suitable for industrial applications.

Q & A

Q. Optimization factors :

  • Catalyst selection : Transition metal catalysts (e.g., Pd for cross-couplings) may improve yields.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in ether-forming reactions.
  • Temperature control : Lower temperatures (0–5°C) mitigate side reactions during sensitive steps like nitro reduction .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. For example, the coupling constants of the piperidinyl protons (δ ~2.5–3.5 ppm) and the methyl ester (δ ~3.8 ppm) are critical for structural validation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity. Adjust buffer pH to 6.5 (using ammonium acetate/acetic acid) to improve peak resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and detects impurities.

Advanced: How can researchers evaluate the hydrolytic stability of the ester group under physiological conditions?

Answer:

  • In vitro hydrolysis assays :
    • Buffer systems : Simulate physiological pH (e.g., phosphate buffer at pH 7.4, 37°C). Monitor degradation via HPLC at timed intervals.
    • Enzymatic studies : Incubate with esterases (e.g., porcine liver esterase) to assess enzymatic hydrolysis rates.
  • Structural modifications : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the benzoate ring to stabilize the ester against hydrolysis, as seen in related fluorinated analogs .

Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic stability. For example, poor solubility (common with lipophilic piperidine derivatives) may reduce in vivo efficacy despite promising in vitro results.
  • Metabolite identification : Use LC-MS/MS to detect active metabolites. The propan-2-yl group on piperidine may undergo oxidative metabolism, altering activity .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on in vitro IC50_{50} values and predicted tissue distribution.

Advanced: How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Answer:

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions between the compound’s piperidinyloxy group and target proteins (e.g., GPCRs or kinases).
  • QSAR analysis : Correlate substituent effects (e.g., ester bulkiness, piperidine N-alkylation) with activity data from analogs like 4-(piperidinylmethoxy)benzamides .
  • Free-energy perturbation (FEP) : Simulate the impact of structural changes (e.g., replacing propan-2-yl with cyclopropyl) on binding thermodynamics .

Advanced: How can researchers address discrepancies in synthetic yields reported across literature?

Answer:

  • Reproducibility checks : Verify inert atmosphere conditions (N2_2/Ar) for moisture-sensitive steps (e.g., Mitsunobu reactions), as trace water can reduce yields .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., elimination byproducts from β-hydrogen abstraction in piperidine intermediates).
  • Scale-dependent optimization : Pilot small-scale reactions (≤1 g) to refine stoichiometry before scaling up, as seen in multi-step syntheses of related esters .

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